2-[(3-Bromophenyl)amino]-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(3-Bromophenyl)amino]-N’-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide: is a chemical compound with the following properties:
Linear Formula: CHBrNOS
CAS Number: 488709-22-4
Molecular Weight: 525.425 g/mol
This compound belongs to the class of hydrazides and has a unique structure combining an amino group, a bromophenyl moiety, and a hydroxyphenylmethylidene group.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the condensation of an appropriate hydrazide with a suitable aldehyde or ketone. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization to yield the final product.
Reaction Conditions::Reagents: Hydrazide, aldehyde/ketone
Solvent: Organic solvent (e.g., ethanol, methanol)
Catalyst: Acidic or basic conditions
Temperature: Room temperature or mild heating
Industrial Production:: While industrial-scale production methods are not widely documented, laboratories typically employ small-scale synthetic procedures to obtain this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding hydrazine derivative.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents (e.g., KMnO, HO)
Reduction: Reducing agents (e.g., NaBH, LiAlH)
Substitution: Nucleophiles (e.g., amines, thiols)
Major Products:: The major products depend on the specific reaction conditions and the substituents present. Oxidation may yield oxo derivatives, while reduction leads to hydrazine derivatives.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Studied for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of novel materials or catalysts.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While no direct analogs are mentioned, researchers often compare this compound with related hydrazides or hydrazones to highlight its unique features.
Properties
Molecular Formula |
C15H14BrN3O2 |
---|---|
Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-(3-bromoanilino)-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H14BrN3O2/c16-12-5-3-6-13(8-12)17-10-15(21)19-18-9-11-4-1-2-7-14(11)20/h1-9,17,20H,10H2,(H,19,21)/b18-9+ |
InChI Key |
ZMGKLKGBKKAWFG-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=CC(=CC=C2)Br)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CNC2=CC(=CC=C2)Br)O |
Origin of Product |
United States |
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